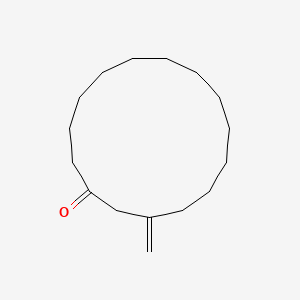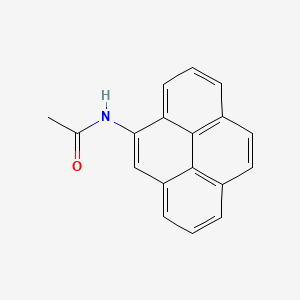
Tetrahydrofurfuryl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofurfuryl docosanoate is an ester compound derived from tetrahydrofurfuryl alcohol and docosanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl docosanoate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrofurfuryl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl docosanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl docosanoate involves its interaction with molecular targets through its ester functional group. The ester linkage can undergo hydrolysis in the presence of enzymes, releasing tetrahydrofurfuryl alcohol and docosanoic acid. These products can then interact with various biological pathways, exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofurfuryl alcohol: A precursor to tetrahydrofurfuryl docosanoate, known for its use as a solvent and intermediate in organic synthesis.
Docosanoic acid: A long-chain fatty acid used in the production of esters and other derivatives.
Furfuryl alcohol: A related compound with similar chemical properties, used in the production of resins and as a solvent.
Uniqueness
This compound is unique due to its combination of a furan ring and a long-chain fatty acid ester. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
94201-64-6 |
|---|---|
Molekularformel |
C27H52O3 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
oxolan-2-ylmethyl docosanoate |
InChI |
InChI=1S/C27H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27(28)30-25-26-22-21-24-29-26/h26H,2-25H2,1H3 |
InChI-Schlüssel |
SSUIWAUQJQTACD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


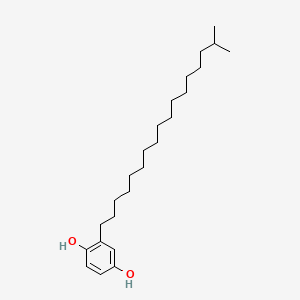
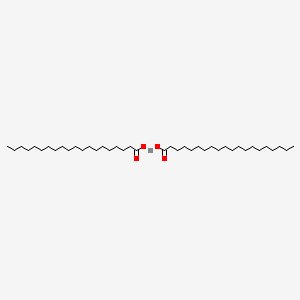
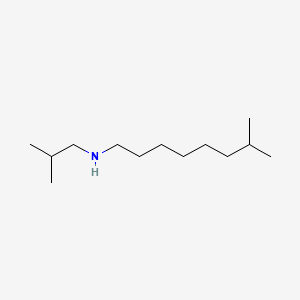

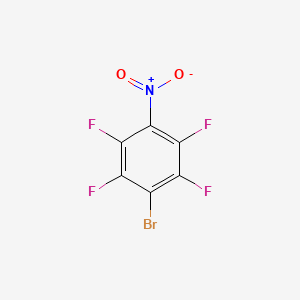

![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
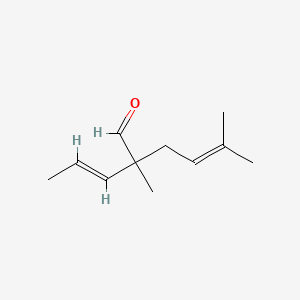
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)

